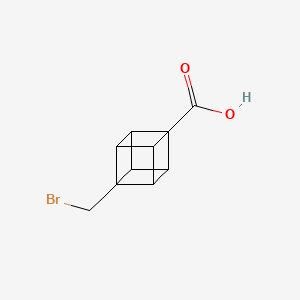

4-(Bromomethyl)cubane-1-carboxylic acid

Description

Historical Context of Cubane (B1203433) Synthesis and Early Investigations

The journey to synthesize cubane (C₈H₈) was a landmark achievement in organic chemistry. For a long time, the existence of a cubic hydrocarbon was considered impossible by many researchers. researchgate.netacs.org The primary objection was the immense angle strain that would be required to force the carbon atoms, which naturally adopt tetrahedral bond angles of 109.5°, into the rigid 90° angles of a cube. acs.orgprinceton.edupetrolpark.co.uk It was predicted that such a strained molecule would be exceedingly unstable. researchgate.netacs.org

Fundamental Principles Governing Cubane's Unique Molecular Architecture and High Strain Energy

The defining feature of the cubane molecule is its rigid, cubic geometry. acs.orgmdpi.com The carbon skeleton forces the internuclear C-C-C bond angles to be exactly 90°, a severe deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms. lifechemicals.com This geometric constraint is the source of cubane's exceptionally high strain energy, which has been calculated and measured to be approximately 166 kcal/mol. ic.ac.ukmonash.edu This stored energy is one of the highest for any organic compound available in multigram quantities. monash.edu

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ |

| Molar Mass | 104.15 g/mol |

| Appearance | Transparent crystalline solid |

| Density | 1.29 g/cm³ |

| Melting Point | 130 - 131 °C |

| C-C Bond Length | ~1.57 Å |

| C-C-C Bond Angle | 90° |

| Strain Energy | ~166 kcal/mol |

Rationale for Advanced Research into Functionalized Cubane Derivatives with Differentiated Substituents

Initial research focused on the synthesis of the parent cubane, but the field has since evolved to explore its vast potential through the creation of functionalized derivatives. The rationale for this advanced research is multi-faceted, spanning applications in medicine, materials, and energetic compounds.

A primary driver is the use of the cubane scaffold in medicinal chemistry as a bioisostere for the benzene (B151609) ring. princeton.edumonash.edu The rigid cubane cage can position substituents in a precise and predictable three-dimensional arrangement, mimicking the spatial relationship of substituents on an aromatic ring while providing a saturated, non-aromatic core. princeton.edunih.gov This can lead to improved metabolic stability and pharmacokinetic properties in drug candidates. princeton.edu

In materials science, the rigid, rod-like nature of linked cubane units makes them attractive building blocks for creating novel polymers and liquid crystals. acs.orgnih.gov Furthermore, the high strain energy of the cubane core makes it a foundation for developing advanced high-energy density materials (HEDMs). monash.edu Derivatives such as octanitrocubane are predicted to be extremely powerful and stable explosives. researchgate.netmonash.edu

Accessing these applications requires the ability to synthesize cubanes with specific functional groups at defined positions. The development of derivatives with differentiated substituents—meaning molecules with two or more different functional groups—is crucial as it allows for selective, stepwise chemical modifications to build complex target molecules. sci-hub.seresearchgate.net

Significance of 4-(Bromomethyl)cubane-1-carboxylic Acid as a Synthetic Target and Intermediate

The compound this compound is a prime example of a strategically designed, polyfunctionalized cubane. Its significance lies not in a final application itself, but in its role as a versatile synthetic intermediate or building block for more complex cubane-containing molecules. lifechemicals.comsigmaaldrich.com It possesses a 1,4-disubstituted cubane core, a common substitution pattern, but with two chemically distinct functional groups that exhibit orthogonal reactivity.

The Carboxylic Acid Group: This functional group can participate in a wide array of classic transformations. ic.ac.ukkhanacademy.org It can be converted into esters, amides, or acid chlorides, or it can be reduced to an alcohol. petrolpark.co.ukkhanacademy.org More recently, cubanecarboxylic acids have been used in modern cross-coupling reactions that proceed via decarboxylation, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. princeton.edu

The Bromomethyl Group: This group is a powerful electrophilic handle. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This enables the straightforward introduction of a vast range of functionalities through Sₙ2 reactions with nucleophiles such as amines, azides, cyanides, and thiolates.

The presence of these two groups with opposing reactivities on a single rigid scaffold is highly valuable. It allows chemists to perform selective transformations at one site while leaving the other intact for a subsequent, different reaction. This "orthogonal" approach is fundamental to the efficient synthesis of complex molecules, minimizing the need for cumbersome protection and deprotection steps. researchgate.net The synthesis of this target compound is readily conceivable from the commercially available precursor 4-(hydroxymethyl)cubane-1-carboxylic acid through standard bromination of the primary alcohol. achemblock.comsigmaaldrich.com This accessibility further enhances its importance as a key building block for advancing the applications of cubane chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)cubane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUROMPFECPQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C2C3C45C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Studies of 4 Bromomethyl Cubane 1 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety in 4-(Bromomethyl)cubane-1-carboxylic Acid

The carboxylic acid group on the cubane (B1203433) skeleton is known to be exceptionally well-behaved, allowing for the successful application of most typical functional group transformations. ic.ac.uk Its reactivity is primarily governed by the electrophilic nature of the carbonyl carbon, making it a target for various nucleophilic attacks.

The primary reaction pathway for the carboxylic acid moiety and its derivatives is nucleophilic acyl substitution. jackwestin.com This class of reaction involves the replacement of a leaving group on an acyl group with an electron-rich nucleophile. jackwestin.comlibretexts.org The general mechanism proceeds through a two-step addition-elimination process. masterorganicchemistry.comkhanacademy.org Initially, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. khanacademy.orguomustansiriyah.edu.iq Subsequently, the carbonyl group is reformed by the elimination of the leaving group. khanacademy.orguomustansiriyah.edu.iq For a carboxylic acid, the hydroxyl group (-OH) is a poor leaving group; therefore, it must first be converted into a better leaving group, often by protonation under acidic conditions or by conversion to a more reactive acyl derivative. libretexts.org

The carboxylic acid group of this compound serves as a versatile precursor for a variety of acyl derivatives, including esters, amides, and acid halides. These transformations are fundamental in organic synthesis for creating new bonds and introducing different functionalities.

Acid Halides: The synthesis of acid halides, particularly acid chlorides, is a common first step for producing other more reactive derivatives. msu.edu Carboxylic acids are readily converted to acid chlorides upon reaction with thionyl chloride (SOCl₂). libretexts.orgpetrolpark.co.uk This process converts the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org

Esters: Esters can be prepared through several methods. One common laboratory method involves the reaction of an acid chloride with an alcohol. uomustansiriyah.edu.iq Another is the Fischer esterification, which involves reacting the carboxylic acid directly with an alcohol in the presence of a strong acid catalyst. jackwestin.com

Amides: Direct conversion of carboxylic acids to amides is challenging because the amine nucleophile is basic and tends to deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org This can be overcome by using coupling agents like dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by a primary or secondary amine. libretexts.org

| Derivative | Reagent(s) | Product |

| Acid Chloride | Thionyl chloride (SOCl₂) | 4-(Bromomethyl)cubane-1-carbonyl chloride |

| Ester | Alcohol (R'OH), Acid catalyst | Alkyl 4-(bromomethyl)cubane-1-carboxylate |

| Amide | Amine (R'R''NH), DCC | N,N-Disubstituted-4-(bromomethyl)cubane-1-carboxamide |

The carboxylic acid group can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the carboxylic acid to the corresponding alcohol, 4-(bromomethyl)-1-(hydroxymethyl)cubane. jackwestin.com This reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition, with two hydride ions adding to the carbonyl carbon. libretexts.org

More recently, methods for mild and chemoselective reduction of carboxylic acids have been developed using borane-based reagents. nih.govresearchgate.net These protocols can tolerate a wide array of other functional groups, such as ketones, esters, and amides, offering high selectivity. nih.gov The reduction is often driven by small quantities of in situ generated borane (B79455) (BH₃), which selectively targets the carboxylic acid. nih.govresearchgate.net

The resulting 4-(bromomethyl)-1-(hydroxymethyl)cubane is a valuable intermediate for further functionalization. For example, the primary alcohol can be oxidized to the corresponding aldehyde, 4-(bromomethyl)cubane-1-carbaldehyde, using reagents like Dess-Martin periodinane. nih.gov

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). jackwestin.comyoutube.com While simple aliphatic carboxylic acids are generally resistant to decarboxylation, the reaction can be facilitated by specific structural features or by employing particular reaction conditions. youtube.com For cubane systems, methods such as the Barton decarboxylation have been utilized. petrolpark.co.uk This free-radical based method involves converting the carboxylic acid into a Barton ester, which then undergoes radical-induced cleavage to release CO₂ and generate a cubyl radical, which is subsequently quenched. petrolpark.co.uk

A notable decarboxylation pathway for cubane carboxylic acids is the Hofer–Moest reaction, an electrochemical method that achieves oxidative decarboxylation. nih.govd-nb.infosoton.ac.uk This reaction involves the anodic oxidation of a carboxylate to form a radical intermediate. nih.govresearchgate.net This radical can be further oxidized to a carbocation, which is then trapped by a nucleophile present in the reaction medium, such as an alcohol, to form an ether. nih.govd-nb.info

Research has demonstrated the successful application of the Hofer–Moest reaction to various cubane carboxylic acids using flow electrochemistry, which allows for efficient and scalable synthesis. nih.govsoton.ac.uk The mild conditions are compatible with other potentially oxidizable functional groups, indicating good chemoselectivity. nih.govd-nb.inforesearchgate.net This method provides a direct, one-step route to alkoxycubanes from readily available cubane carboxylic acids. nih.gov

The table below summarizes the results of the Hofer-Moest reaction on various substituted cubanecarboxylic acids under flow electrolysis conditions, demonstrating the scope and efficiency of this transformation. nih.gov

| Substrate | Product | Yield (%) |

| Cubanecarboxylic acid | Methoxycubane | 40 |

| 4-Methylcubane-1-carboxylic acid | 1-Methoxy-4-methylcubane | 51 |

| 4-Phenylcubane-1-carboxylic acid | 1-Methoxy-4-phenylcubane | 50 |

| 4-(4-Fluorophenyl)cubane-1-carboxylic acid | 1-(4-Fluorophenyl)-4-methoxycubane | 52 |

| 4-(Boc-amino)cubane-1-carboxylic acid | tert-Butyl (4-methoxycuban-1-yl)carbamate | 60 |

| 4-(Acetamido)cubane-1-carboxylic acid | N-(4-Methoxycuban-1-yl)acetamide | 48 |

Decarboxylation Reactions of the Carboxylic Acid Group

Reactivity of the Bromomethyl Group in this compound

The bromomethyl group on the cubane scaffold is a primary alkyl halide. The carbon-bromine bond is polarized, with the carbon atom being partially positive, making it susceptible to attack by nucleophiles. chemguide.co.uk Consequently, this group primarily undergoes nucleophilic substitution reactions, where a nucleophile replaces the bromide ion. libretexts.orgsavemyexams.com These reactions typically proceed via an Sₙ2 mechanism, involving a backside attack by the nucleophile. chemguide.co.uk

However, the reactivity of substituents attached to the highly strained cubane cage can be unusual. In the case of the bromomethyl group, a competing reaction pathway involving rearrangement has been observed. nih.gov Under conditions that favor carbocation formation (e.g., in the presence of a silver(I) catalyst), the initially formed primary carbocation can undergo a rapid Wagner-Meerwein type of skeletal rearrangement. nih.gov This process leads to ring expansion and the formation of a more stable homocubyl carbocation, which is then trapped by a bromide anion, yielding a homocubane derivative instead of a simple substitution product. nih.gov This highlights how the strained cubane framework can significantly influence the reactivity of its substituents, opening up pathways to more complex cage structures.

Nucleophilic Substitution Reactions (SN1/SN2) at the Bromomethyl Carbon

The bromomethyl group attached to the cubane core is a primary alkyl halide, a structural feature that typically favors the bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org The reaction proceeds through a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry. However, the bulky and rigid cubane cage introduces significant steric hindrance, which can impede the backside approach of a nucleophile required for a typical SN2 reaction. msu.edu

Conversely, the formation of a primary carbocation, which would be necessary for a unimolecular nucleophilic substitution (SN1) mechanism, is generally unfavorable. SN1 reactions proceed in a stepwise manner, with the rate-determining step being the formation of a carbocation intermediate. libretexts.org The stability of the resulting carbocation is a key factor in determining the feasibility of an SN1 pathway.

Given these competing factors, the nucleophilic substitution reactions of this compound are expected to be sensitive to the reaction conditions, including the nature of the nucleophile and the solvent. Strong, sterically unhindered nucleophiles would likely favor an SN2 pathway, while conditions that can stabilize a potential carbocation intermediate might allow for an SN1-type reaction.

Table 1: Factors Influencing SN1 vs. SN2 Reactions at the Bromomethyl Carbon

| Factor | Favors SN1 | Favors SN2 | Relevance to this compound |

| Substrate | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | Primary halide structure favors SN2, but the bulky cubane cage introduces steric hindrance. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, I⁻, RS⁻) | The choice of nucleophile will be a critical determinant of the reaction pathway. |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMSO) | Solvent choice can influence the stability of intermediates and transition states. |

| Leaving Group | Good leaving group required | Good leaving group required | Bromide is a good leaving group, suitable for both pathways. |

Potential for Elimination Reactions

Elimination reactions typically require the presence of a proton on a carbon atom adjacent (beta) to the carbon bearing the leaving group. In the case of this compound, the carbon atom to which the bromomethyl group is attached is a bridgehead carbon of the cubane cage. This carbon is bonded to three other cubyl carbons, and the bromomethyl carbon itself has no beta-hydrogens. Therefore, standard E1 and E2 elimination pathways to form a double bond are not feasible for this compound.

However, under forcing conditions with strong bases, other, less common elimination or rearrangement pathways could potentially occur, though such reactions have not been extensively reported for this specific molecule.

Metal-Mediated Cross-Coupling Reactions Involving the Bromomethyl Substituent

The carbon-bromine bond in the bromomethyl group of this compound is a potential site for metal-mediated cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki, Sonogashira, and Negishi couplings.

Suzuki Coupling: This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. nih.gov For this compound, a Suzuki coupling could potentially be used to introduce new aryl or vinyl groups.

Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an organic halide, catalyzed by palladium and a copper co-catalyst. nih.gov This would allow for the introduction of an alkynyl moiety onto the cubane scaffold via the bromomethyl group.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide in the presence of a nickel or palladium catalyst.

The success of these cross-coupling reactions would depend on the ability of the metal catalyst to undergo oxidative addition to the C-Br bond without causing decomposition of the strained cubane cage. It has been noted that typical cross-coupling catalysts like palladium can facilitate the decomposition of the cubane framework. princeton.edu However, copper-catalyzed cross-coupling reactions have been shown to be more compatible with the cubane scaffold. princeton.edu

Interplay Between the Bromomethyl and Carboxylic Acid Substituents and the Cubane Core

Electronic and Steric Influences on Reactivity and Selectivity

The carboxylic acid group is an electron-withdrawing group, which can influence the reactivity of the cubane cage and the bromomethyl substituent through inductive effects. This electron-withdrawing nature can affect the acidity of the C-H bonds on the cubane core and modulate the electrophilicity of the bromomethyl carbon.

Impact on Reaction Pathways and Product Distribution

The bifunctional nature of this compound allows for selective reactions at either the bromomethyl or the carboxylic acid group, depending on the chosen reagents and reaction conditions. For instance, reactions typical for carboxylic acids, such as esterification or amide bond formation, can be performed while leaving the bromomethyl group intact, provided that the conditions are not nucleophilic enough to displace the bromide. ic.ac.uk

A particularly interesting aspect is the potential for neighboring group participation (NGP) of the carboxylic acid or its conjugate base, the carboxylate. wikipedia.org If the carboxylate group can act as an intramolecular nucleophile, it could attack the bromomethyl carbon, leading to the formation of a lactone intermediate. This would proceed through an initial intramolecular SN2 reaction, with subsequent attack by an external nucleophile on the lactone. Such a pathway would result in retention of stereochemistry at the methylene carbon. The feasibility of NGP is highly dependent on the geometry of the molecule and the ability to form a stable cyclic intermediate. wikipedia.org

Table 2: Potential Reaction Pathways and Influencing Factors

| Reaction Type | Reagents/Conditions | Potential Outcome | Key Influencing Factors |

| Nucleophilic Substitution | Strong nucleophile, polar aprotic solvent | SN2 displacement of bromide | Steric hindrance from the cubane cage. |

| Weak nucleophile, polar protic solvent | Potential for SN1-like behavior | Stability of the primary cubyl-methyl cation. | |

| Carboxylic Acid Derivatization | Alcohol/acid catalyst or SOCl₂ then alcohol | Ester formation | Reactivity of the carboxylic acid group. |

| Amine/coupling agent | Amide formation | Reactivity of the carboxylic acid group. | |

| Cross-Coupling | Organoboron/Pd catalyst (Suzuki) | C-C bond formation | Catalyst compatibility with the cubane core. |

| Terminal alkyne/Pd, Cu catalysts (Sonogashira) | C-C bond formation | Catalyst compatibility with the cubane core. | |

| Intramolecular Cyclization | Base to form carboxylate | Lactone formation via NGP | Geometric feasibility and ring strain of the resulting lactone. |

The chemical reactivity of this compound is a rich area of study, governed by the unique structural and electronic properties of the cubane cage and the interplay of its two functional groups. While the primary halide nature of the bromomethyl group suggests a propensity for SN2 reactions, the significant steric hindrance of the cubane core presents a substantial kinetic barrier. The potential for metal-mediated cross-coupling reactions opens avenues for further functionalization, although catalyst choice is critical to avoid degradation of the strained ring system. The presence of the carboxylic acid group not only provides a second site for chemical modification but also introduces the intriguing possibility of neighboring group participation, which could significantly alter reaction pathways and stereochemical outcomes. Further experimental and computational studies are needed to fully elucidate the nuanced reactivity of this fascinating molecule.

Applications of 4 Bromomethyl Cubane 1 Carboxylic Acid As a Synthetic Building Block and Structural Scaffold

A Gateway to Highly Functionalized Cubane (B1203433) Derivatives

The bifunctional nature of 4-(bromomethyl)cubane-1-carboxylic acid, possessing both a reactive bromomethyl group and a carboxylic acid handle, allows for sequential and selective modifications of the cubane core. This dual reactivity is instrumental in the synthesis of a diverse array of highly functionalized cubane derivatives.

Crafting Ortho-, Meta-, and Para-Substituted Cubane Analogues

The rigid, three-dimensional structure of the cubane core provides a unique opportunity to mimic the substitution patterns of aromatic rings. By leveraging this compound and related monofunctionalized cubanes, chemists can strategically introduce substituents to create analogues of ortho-, meta-, and para-substituted benzenes. This is of particular importance in medicinal chemistry, where the spatial arrangement of functional groups is critical for biological activity.

Recent synthetic advancements have provided access to 1,2-, 1,3-, and 1,4-disubstituted cubanes, which serve as geometric bioisosteres for ortho-, meta-, and para-substituted phenyl rings, respectively. While many syntheses of these isomers start from precursors like cubane-1,4-dicarboxylic acid, the principles of sequential functionalization are applicable to derivatives of this compound. For instance, the carboxylic acid can be converted to a variety of functional groups, while the bromomethyl group can undergo nucleophilic substitution, effectively creating di-substituted cubanes with specific spatial relationships between the substituents.

A key challenge in this area has been the development of practical, large-scale syntheses for these non-para substituted cubanes. Historically, accessing 1,2- and 1,3-disubstituted cubanes involved lengthy and low-yielding synthetic sequences. However, recent breakthroughs have made these valuable building blocks more accessible, paving the way for their broader application.

Navigating the Synthesis of Poly-Substituted Cubane Architectures

The ability to introduce multiple and different functional groups onto the cubane scaffold is crucial for creating complex molecules with tailored properties. Starting with a bifunctional building block like this compound provides a clear strategy for achieving such poly-substitution.

The differentiation of the two reactive sites is key. For example, the carboxylic acid can be protected while the bromomethyl group is transformed through a series of reactions. Subsequently, the protecting group on the carboxylic acid can be removed, and this handle can be used for further functionalization. This stepwise approach allows for the controlled introduction of a variety of substituents at specific positions on the cubane cage, leading to highly complex and diverse molecular architectures. The development of robust synthetic methodologies for accessing a range of functionalized cubanes is an active area of research, with significant implications for both materials science and drug discovery.

Forging Novel Molecular Architectures

The inherent rigidity and well-defined geometry of the cubane cage make it an ideal component for the construction of novel and complex molecular architectures. This compound, with its versatile functional handles, plays a pivotal role in this endeavor.

A Rigid Building Block for Supramolecular Assemblies

In the realm of supramolecular chemistry, rigid linkers are essential for the construction of well-ordered and predictable assemblies. The cubane unit, being a compact and highly rigid scaffold, is an excellent candidate for such applications. The carboxylic acid and bromomethyl functionalities of this compound can be readily modified to incorporate coordinating groups, making it a valuable linker for the synthesis of metal-organic frameworks (MOFs) and other supramolecular structures.

For example, the carboxylic acid can be deprotonated to coordinate with metal ions, while the bromomethyl group can be converted to other functionalities capable of forming intermolecular interactions. The rigidity of the cubane core ensures that the resulting frameworks have well-defined and predictable geometries, which is crucial for applications in gas storage, catalysis, and sensing. Research has demonstrated the synthesis of MOFs incorporating cubane-like clusters, highlighting the potential of cubane derivatives as structural components in these materials.

Expanding the Cubane Framework and Constructing All-Carbon Scaffolds

The concept of "expanded cubanes," where acetylenic units are inserted into the C-C bonds of the cubane cage, has opened up new avenues for the creation of novel all-carbon scaffolds. While the synthesis of these complex structures is challenging, functionalized cubanes serve as essential starting materials.

Acetylenic scaffolding has been used to generate an expanded cubane with a C₅₆ core, representing a new class of "platonic" hydrocarbon objects. The functional handles on derivatives like this compound can be utilized to attach the necessary acetylenic building blocks for the construction of these expanded frameworks. These all-carbon scaffolds are of fundamental interest for their unique electronic and structural properties and have potential applications in materials science and nanotechnology.

A Powerful Tool in Rational Drug Design and Bioisosteric Replacement

The cubane scaffold has garnered significant attention in medicinal chemistry as a bioisostere for the phenyl group. Bioisosteric replacement is a powerful strategy in rational drug design, where a functional group is replaced by another with similar steric and electronic properties to improve the pharmacokinetic or pharmacodynamic profile of a drug candidate.

The cubane cage is an excellent geometric mimic of a benzene (B151609) ring but possesses a completely different electronic nature, being a saturated, non-aromatic system. This substitution can lead to significant improvements in properties such as metabolic stability, solubility, and lipophilicity, while maintaining or even enhancing biological activity.

The use of this compound and its derivatives allows for the direct replacement of substituted phenyl rings in drug molecules. The carboxylic acid and bromomethyl groups can be elaborated to match the functionality of the phenyl ring being replaced.

Numerous studies have demonstrated the successful application of the cubane-for-phenyl substitution. For instance, cubane-containing analogues of known drugs and bioactive molecules have been synthesized and evaluated. In several cases, the cubane analogues have shown comparable or even superior biological activity and improved physicochemical properties compared to their phenyl counterparts.

| Drug/Bioactive Molecule Class | Phenyl-Containing Parent | Cubane Analogue | Observed Outcome of Bioisosteric Replacement |

| Anticancer Agent | Tamibarotene | Cubane-tamibarotene | Less active than parent compound |

| Antiparasitic | Benznidazole | Cubane-benznidazole | Maintained bioisosterism |

| Nonsteroidal Anti-inflammatory | Celecoxib | Cubane-celecoxib | Reduced COX-2 inhibition |

| Anesthetic | Lidocaine | Cubane-lidocaine | Retained anesthetic activity |

This table illustrates that while the replacement is not always beneficial, the cubane scaffold represents a valuable tool in the medicinal chemist's toolbox for optimizing lead compounds. The accessibility of functionalized cubanes like this compound is crucial for the continued exploration of this promising strategy in drug discovery.

Cubane as a Three-Dimensional Benzene Isostere

In the field of drug design, the cubane cage is widely recognized as a three-dimensional bioisostere of the benzene ring. szfki.hu This isosterism is founded on the geometric similarity between the two structures; the diagonal distance across the cubane skeleton is remarkably close to the diameter of a benzene ring. szfki.hu Replacing aromatic rings, which are prevalent in pharmaceuticals, with saturated, rigid frameworks like cubane can significantly improve a drug candidate's physicochemical properties. acs.orgacs.org

The substitution of a planar, sp²-hybridized benzene ring with a C(sp³)-rich cubane scaffold can lead to several advantages:

Improved Pharmacokinetics : Introducing a cubane unit often enhances solubility and metabolic stability. szfki.huacs.org The high degree of strain in the cubane cage imparts greater s-character and strength to its C-H bonds, making them more resistant to metabolic degradation. acs.org

Enhanced Solubility : Replacing a flat aromatic ring with a three-dimensional structure can disrupt crystal packing and improve solubility, a key factor in drug formulation and bioavailability. szfki.hu

Maintained Biological Activity : Because cubane emulates the size and rigid steric relationship between substituents on a benzene ring, it can maintain the necessary geometry for effective molecular recognition at biological targets. acs.orgacs.org

Historically, the application of cubane in medicinal chemistry was primarily limited to acting as a substitute for mono- or para-substituted benzene rings. acs.org This limitation stemmed from the synthetic difficulty in accessing 1,2- (ortho) and 1,3- (meta) disubstituted cubane precursors. acs.org However, recent advances in synthetic methodologies have enabled more expedient routes to these non-linear cubane building blocks, thereby expanding their potential to replace ortho- and meta-substituted benzenes in drug candidates. acs.org

| Property | Benzene | Cubane |

| Formula | C₆H₆ | C₈H₈ |

| Hybridization | sp² | sp³ |

| Geometry | Planar | Cubic |

| Key Dimension | Diameter: ~2.79 Å | Body Diagonal: ~2.72 Å |

| Key Feature | Aromatic, Planar | Saturated, 3D, Strained |

Scaffold-Retained Structure Generation for Virtual Chemical Libraries

The design of novel molecules with desired biological activities is a cornerstone of rational drug design. A crucial step in this process, particularly in lead optimization, is the construction of virtual chemical libraries (VLs). ic.ac.ukwikipedia.org These libraries consist of novel molecular structures that can be computationally screened for activity against a biological target. A significant challenge is to explore new areas of chemical space while retaining the core structural features responsible for binding.

To address this, a novel method for scaffold-retained structure generation named EMPIRE (Exhaustive Molecular library Production In a scaffold-REtained manner) has been developed. ic.ac.ukwikipedia.org This approach is designed to create new molecules in an arbitrary chemical space by preserving a core scaffold from an input molecule. ic.ac.ukwikipedia.org EMPIRE efficiently generates VLs by combining a deep learning-based generator with a building block-based generator, resulting in molecules that retain the desired scaffold while incorporating unique substructures. ic.ac.ukwikipedia.org

This methodology is particularly powerful for constructing rational VLs located in previously unexplored chemical spaces. ic.ac.ukwikipedia.org It enables the generation of molecules containing unique and desirable skeletons that are often underrepresented in conventional libraries, with cubane being a prime example. ic.ac.ukwikipedia.orgtandfonline.com By using a cubane-containing molecule as an input, EMPIRE can generate a diverse library of novel compounds that all feature the rigid, three-dimensional cubane core, facilitating virtual screening efforts and enhancing the efficiency of drug design with unique structural motifs. tandfonline.com

Applications in Ligand Design for Artificial Metalloproteins and Metalloenzymes

Artificial metalloproteins and metalloenzymes are created by designing or modifying protein scaffolds to bind metal ions, complexes, or clusters. nih.gov These constructs aim to replicate or create novel catalytic functions for applications in chemistry and biotechnology. escholarship.org The design of these artificial enzymes often draws inspiration from the structures of natural metalloenzymes. nih.gov

Interestingly, nature has utilized cubane-like geometries in the active sites of several important enzymes. A prominent example is the oxygen-evolving center (OEC) in photosystem II, which contains a Mn₄CaO₅ cluster essential for water oxidation. nih.gov Synthetic chemists have successfully created mimics of this and other cubane-type clusters, such as Co₄O₄ cubanes, to study their function. nih.govnih.gov

The rigid, well-defined geometry of the organic cubane scaffold makes it an excellent candidate for use in the rational design of ligands for artificial metalloproteins. While much of the research has focused on the inorganic cubane-like metal clusters themselves, the principles can be extended to the organic ligands that coordinate them. A building block like this compound offers a stiff, predictable platform. The functional groups can be converted into specific coordinating atoms (e.g., nitrogen from the carboxylic acid via a Curtius rearrangement or other functionalities attached to the bromomethyl group) that are held in precise spatial orientations. This allows for the design of ligands that can enforce a specific coordination geometry around a metal center, a key challenge in creating efficient and selective artificial metalloenzymes.

Development of Cubane-Based Materials beyond Energetic Applications (e.g., polymers, liquid crystals)

While the high density and strain energy of cubane derivatives have made them targets for energetic materials, their unique structural properties are also being harnessed for applications in materials science, particularly in the development of novel polymers and liquid crystals. acs.orgic.ac.uk

Polymers: The rigid, cage-like structure of cubane makes it an ideal building block for creating polymers with controlled architectures. ic.ac.uk It can be incorporated into polymer chains either as a pendant group or as an integral part of the backbone. acs.orgacs.org

Backbone Integration : The synthesis of unsaturated polymers containing cubane moieties directly in the backbone has been achieved through acyclic diene metathesis polymerization of 1,4-bis(homoallyl)cubane. acs.orgacs.org This approach creates polymers where the rigid cubane units are separated by flexible hydrocarbon chains, yielding more easily processable materials compared to highly rigid "oligocubanes". acs.orgacs.org Additionally, various cubane-containing polyamides have been prepared by polymerizing monomers like cubane-1,4-dicarboxylic acid or 1,4-diaminocubane with other diamines or diacyl chlorides. researchgate.net

Pendant Groups : Cubane units can be attached as side groups to a polymer chain, for example, by creating acrylate polymers with pendant cubane substituents. researchgate.net

Liquid Crystals: The rigidity and well-defined geometry of the cubane cage are highly desirable features for designing liquid crystalline materials. ic.ac.uk Cubane-1,4-dicarboxylic acid, in particular, has been used as a unique, non-aromatic substitute for the aromatic rings typically found in conventional liquid crystals. szfki.hu This substitution prevents the delocalization of π-electrons along the molecular core while maintaining the necessary structural anisotropy for mesophase formation. szfki.hu

Several derivatives of cubane-1,4-dicarboxylic acid have been synthesized and shown to exhibit liquid crystalline behavior, including nematic phases. szfki.hu

| Compound | R (Substituent on Phenyl Ring) | Phase Transitions (°C) |

| Ia | n-propyloxy | Cr 137.9 N 156.4 I |

| Ib | n-butyloxy | Cr 127.1 N 163.7 I |

| Ic | n-pentyloxy | Cr 112.5 N 157.0 I |

| Id | n-hexyloxy | Cr 109.5 N 151.0 I |

| Ie | n-heptyloxy | Cr 107.0 (SmA 105.0) N 145.2 I |

| Data sourced from Bényei et al. szfki.hu Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic liquid. Values in parentheses indicate a monotropic transition. |

Advanced Spectroscopic Characterization Methodologies for Cubane Based Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of cubane (B1203433) derivatives in solution. The high symmetry of the cubane core often leads to simplified spectra, but substitution breaks this symmetry, requiring a suite of advanced NMR experiments for complete assignment.

For 4-(bromomethyl)cubane-1-carboxylic acid, the combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of its covalent framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons. The cubane cage protons will appear in a specific region, with their chemical shifts influenced by the anisotropic effects of the cage and the electronic nature of the substituents. The protons of the bromomethyl (-CH₂Br) group will appear as a singlet, and the acidic proton of the carboxylic acid (-COOH) will be observed as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), the position of which can be sensitive to solvent and concentration. pressbooks.publibretexts.orglibretexts.org

¹³C NMR: The carbon NMR spectrum will distinguish between the different carbon environments. Key signals include the quaternary carbons of the cubane cage attached to the substituents, the methine carbons of the cage, the methylene carbon of the bromomethyl group, and the carbonyl carbon of the carboxylic acid, which appears significantly downfield (typically 165-185 ppm). pressbooks.publibretexts.org

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would establish the connectivity between the non-equivalent protons on the cubane cage, helping to trace the spin systems across the cage framework.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edugithub.io It allows for the unambiguous assignment of each protonated carbon in the cubane cage and the methylene carbon of the bromomethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two to three bonds) between protons and carbons. sdsu.edugithub.io This is crucial for identifying the connectivity around quaternary carbons. For instance, HMBC would show correlations from the bromomethyl protons to the attached cubane carbon (C4) and the adjacent cage carbons. It would also link the cubane protons to the carbonyl carbon of the carboxylic acid.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity (<5 Å), regardless of their bonding connectivity. libretexts.orgnanalysis.com This is particularly useful for confirming spatial relationships and stereochemistry.

A summary of expected NMR data is presented below.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations |

| -COOH | ~12 (broad s) | ~170 | HMBC to adjacent cubane protons |

| Cubane CH | ~4.2-4.5 (m) | ~45-60 | COSY to other cubane protons; HSQC to attached carbons; HMBC to quaternary carbons and -COOH |

| -CH₂Br | ~3.8 (s) | ~35 | HSQC to methylene carbon; HMBC to C4 of cubane cage; NOESY to adjacent cubane protons |

| Cubane C-COOH | N/A | ~55 | HMBC from adjacent cubane protons |

| Cubane C-CH₂Br | N/A | ~50 | HMBC from -CH₂Br protons and adjacent cubane protons |

| Note: Chemical shifts are estimates based on data for analogous substituted cubanes and may vary depending on the solvent and experimental conditions. |

While this compound itself is achiral, NMR techniques, particularly NOESY, are indispensable for confirming the relative orientation of substituents in more complex or diastereomeric cubane structures. In this specific molecule, NOESY serves to confirm the proposed structure by showing spatial proximity between protons that are expected to be close. For example, a NOESY cross-peak between the protons of the -CH₂Br group and the adjacent protons on the cubane cage would provide definitive evidence for their proximity, confirming the connectivity established by HMBC. libretexts.orgnanalysis.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the arrangement of molecules in the solid state. nih.gov

An X-ray diffraction study of this compound would provide precise metrical parameters for the cubane core, confirming the near-90° bond angles characteristic of this strained system. The analysis would reveal the exact conformation of the carboxylic acid and bromomethyl substituents relative to the cage. Furthermore, it would elucidate how these molecules arrange themselves in the crystal lattice, a phenomenon governed by intermolecular forces. The packing efficiency and the resulting crystal symmetry are dictated by the interplay of hydrogen bonding, halogen bonding, and weaker van der Waals interactions.

The solid-state architecture of this compound is expected to be dominated by specific and directional intermolecular interactions.

Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. It is highly probable that these groups will form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers, a common structural motif for carboxylic acids in the solid state. eurjchem.com

Halogen Bonding: The bromine atom in the bromomethyl group can act as a halogen bond donor. researchgate.net A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic atom, such as the carbonyl oxygen of a neighboring carboxylic acid group (C-Br···O=C). nih.gov The presence and geometry of these interactions would be unambiguously determined by X-ray crystallography, providing insight into their role in directing the crystal packing.

| Interaction Type | Donor | Acceptor | Expected Distance (Å) | Expected Angle (°) |

| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | D···A ≈ 2.6 - 2.8 | D-H···A ≈ 160 - 180 |

| Halogen Bond | C-Br (Bromomethyl) | O=C (Carboxylic Acid) | Br···O ≈ 3.0 - 3.3 | C-Br···O ≈ 160 - 175 |

Advanced X-ray Spectroscopy for Probing Electronic Structure and Strain

The extreme geometric constraints of the cubane cage result in a unique electronic structure that can be probed using advanced X-ray spectroscopic techniques. nist.gov Gas-phase near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, performed at a synchrotron source, is particularly powerful for investigating the unoccupied electronic states and the effects of molecular strain. osti.govdntb.gov.ua

Studies on the parent cubane molecule have shown that its high degree of strain dramatically alters its electronic states compared to unstrained alkanes. researchgate.netresearchgate.net A key finding is the splitting of the broad C-C σ* resonance into two more intense and narrow resonances. osti.govaip.org This splitting is a direct spectroscopic signature of the high strain and the significant p-orbital character of the C-C bonds, arising from the enforced 90° bond angles. osti.govresearchgate.net

For this compound, NEXAFS spectroscopy could provide fundamental insights into how substituents perturb the electronic structure of the strained cage. The introduction of the electron-withdrawing carboxylic acid group and the bromomethyl group is expected to further modify the energy levels of the molecular orbitals. nih.gov By comparing the NEXAFS spectrum of the substituted cubane to that of the parent compound, one could quantify the electronic influence of these functional groups on the strained σ-system of the cubane core. This provides a direct experimental measure of the interplay between substituent effects and the inherent strain of this unique polyhedral hydrocarbon.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful technique for probing the unoccupied electronic states of molecules and materials. researchgate.net This method is particularly insightful for understanding the electronic structure of strained cage compounds like cubane and its derivatives. researchgate.net The high degree of symmetry and the unique bonding in the cubane core give rise to distinct spectral features that are sensitive to substitution.

Detailed Research Findings

Research on the NEXAFS spectra of cubane and related saturated carbon-cage molecules has revealed significant insights into the effects of molecular shape and strain on their electronic structure. researchgate.net The carbon K-edge NEXAFS spectrum of the parent cubane molecule is characterized by two prominent regions of resonances corresponding to transitions from the C 1s core level to unoccupied σ* orbitals.

A key finding is that the strain inherent in the cubane cage, with its 90° C-C-C bond angles, leads to a distinct splitting of the C-C σ* resonance compared to less strained cage compounds like adamantane. researchgate.net This splitting results in two narrow and intense peaks, which are considered a signature of the high strain energy of the cubane framework. researchgate.net

Furthermore, the lowest-energy feature in the cubane spectrum, associated with tertiary C-H σ* orbitals, is notably more intense—more than twice as intense—than in other cage molecules with only tertiary carbons. researchgate.net This intensification is attributed to a high degree of p-p interaction between the parallel C-C bonds within the cubane structure. researchgate.net

For a functionalized cubane such as This compound , the introduction of substituents is expected to further modulate the NEXAFS spectrum. The electron-withdrawing nature of the carboxylic acid group (-COOH) and the presence of the bromine atom in the bromomethyl group (-CH₂Br) will influence the energies and intensities of the core-to-unoccupied orbital transitions.

Specifically, the C 1s electrons of the carbon atoms directly bonded to the electronegative oxygen and bromine atoms will have higher binding energies. This will result in shifts of their corresponding absorption edges to higher photon energies. The σ* orbitals associated with the C-O, C=O, and C-Br bonds will also introduce new features in the spectrum.

| Assignment | Expected Energy Range (eV) | Origin |

|---|---|---|

| C 1s → π(C=O) | ~288.5 | Transition to the unoccupied π orbital of the carbonyl group in the carboxylic acid moiety. |

| C 1s → σ(C-H) | ~287-289 | Transitions associated with the C-H bonds of the cubane core and the methylene bridge. |

| C 1s → σ(C-C) | ~290-305 | Transitions to the unoccupied σ* orbitals of the cubane cage, likely showing the characteristic splitting due to strain. |

| C 1s → σ(C-Br) | ~290-295 | Transition to the unoccupied σ orbital of the carbon-bromine bond. |

| C 1s → σ(C-O) | ~292-298 | Transition to the unoccupied σ orbital of the carbon-oxygen single bond in the carboxylic acid group. |

The analysis of the NEXAFS spectrum of This compound would provide valuable data on the orientation of the molecule on a surface, as the intensity of the resonances is dependent on the angle of the incident X-ray beam relative to the molecular orbitals. This information is crucial for applications in molecular electronics and self-assembled monolayers.

Q & A

Q. What are the key synthetic challenges in preparing 4-(bromomethyl)cubane-1-carboxylic acid, and what methodologies are currently employed?

The synthesis of cubane derivatives is complicated by the high strain energy of the cubane core (≈160 kcal/mol), which limits reaction tolerance. For this compound, bromomethylation typically involves radical-based or photochemical bromination of cubane precursors. A common approach involves functionalizing cubane-1-carboxylic acid derivatives via in situ generation of bromomethyl radicals using N-bromosuccinimide (NBS) under UV irradiation . Key challenges include regioselectivity control and avoiding cubane ring degradation.

Example Protocol :

- Start with cubane-1-carboxylic acid methyl ester.

- Use NBS and AIBN (azobisisobutyronitrile) as a radical initiator in CCl₄ under UV light.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Confirm structure using (characteristic cubane protons at δ 4.2–4.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How is the purity and stability of this compound validated in experimental settings?

Q. What mechanistic insights explain the reactivity of the bromomethyl group in cubane derivatives under nucleophilic substitution (Sₙ2) conditions?

The bromomethyl group in cubane systems exhibits atypical reactivity due to steric constraints from the cubane framework. Computational studies (DFT at B3LYP/6-31G*) suggest that the rigid cubane structure restricts the leaving group’s ability to adopt a linear transition state, reducing Sₙ2 efficiency. Instead, Sₙ1-like pathways or radical intermediates dominate, particularly in polar aprotic solvents like DMF. Kinetic isotope effects (KIE) and Hammett plots are used to validate these pathways .

Example Experiment :

Q. How can computational modeling predict the electronic effects of cubane substituents on bromomethyl group reactivity?

Density Functional Theory (DFT) simulations using Gaussian or ORCA software reveal electron-withdrawing effects of the carboxylic acid group, which polarize the C–Br bond. Natural Bond Orbital (NBO) analysis shows increased electrophilicity at the brominated carbon (partial charge ≈ +0.35 e). Molecular Electrostatic Potential (MEP) maps highlight regions susceptible to nucleophilic attack .

Key Parameters :

- Basis Set: 6-311++G(d,p) for geometry optimization.

- Solvent Model: PCM (Polarizable Continuum Model) for DMSO.

- Output: Activation energy (ΔG‡) for substitution reactions.

Q. What strategies mitigate discrepancies in reported crystallographic data for cubane derivatives?

Conflicting X-ray data often arise from crystal packing variations or disorder in the cubane core. To resolve this:

- Use synchrotron radiation for high-resolution data (≤0.8 Å).

- Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O hydrogen bonds).

- Cross-validate with powder XRD and solid-state NMR to confirm lattice symmetry .

Case Study :

- A 2023 study resolved cubane-1-carboxylic acid disorder by co-crystallizing with thiourea, stabilizing the lattice via hydrogen bonding .

Methodological Guidance

Q. How should researchers design kinetic studies to analyze cubane derivative stability under varying pH conditions?

- Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λ = 270 nm for cubane absorbance).

- Use pseudo-first-order kinetics: .

- Calculate half-life () and activation energy (Arrhenius plot).

- Note: Cubane derivatives degrade fastest in alkaline conditions (pH >10) due to hydroxide-induced ring strain relief .

Q. What safety protocols are critical when handling brominated cubane compounds?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and face shield.

- Ventilation : Use fume hoods for weighing and reactions.

- Waste Disposal : Collect brominated waste in halogen-resistant containers for incineration.

- Emergency Measures : For skin contact, rinse with 10% sodium thiosulfate solution to neutralize Br⁻ ions .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

Discrepancies arise from:

- Solvent Effects : Proton shifts differ in CDCl₃ vs. DMSO-d₆.

- Dynamic Effects : Cubane’s rigidity reduces conformational averaging, leading to sharp but split signals.

- Impurity Peaks : Residual solvents (e.g., ethyl acetate at δ 1.2 ppm) may be misattributed. Standardize conditions (solvent, temperature) and use for unambiguous assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.